molecular formula C6H12O3 B7766542 Ethyl 3-hydroxybutyrate CAS No. 35608-64-1

Ethyl 3-hydroxybutyrate

Cat. No.: B7766542
CAS No.: 35608-64-1
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybutyrate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a pleasant fruity aroma, commonly found in various fruits such as pineapple, tamarillo, caja, and naranjilla . This compound is widely used in the flavor and fragrance industry due to its appealing scent.

Mechanism of Action

Target of Action

Ethyl 3-hydroxybutyrate primarily targets the metabolic processes within cells . It is known to influence the expression of genes involved in DNA methylation , thereby altering DNA methylation levels. This regulatory function is crucial in various biological processes, including gene expression and cellular differentiation .

Mode of Action

The compound interacts with its targets by acting as a regulatory molecule . It influences gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are direct, while others are indirect, regulated by the metabolites into which this compound is converted .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized through the condensation of two acetyl-CoA molecules, which originate from the TCA cycle, to acetoacetyl-CoA by β-ketothiolase, followed by reduction to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase . The compound promotes the TCA cycle and attenuates proteolysis, thereby enhancing protein synthesis and improving metabolic homeostasis .

Pharmacokinetics

It is known that the compound can be efficiently absorbed and metabolized in the body, contributing to its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to ameliorate cachectic phenotypes, including body weight, fat mass, muscle weight, myofiber size, and secretion of inflammatory factors . Furthermore, it has been found to reduce inflammation and enhance antioxidant capacity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that the compound should be stored under ambient temperatures and kept away from oxidizing materials .

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxybutyrate plays a crucial role in biochemical reactions . It is a chiral building block for the preparation of bioactive compounds such as pheromones and carbapenem antibiotics . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cachectic mice, this compound administration significantly increased 3-hydroxybutyrate (3-HB) levels in the serum and gastrocnemius of mice .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into 3-HB, which can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, a single intraperitoneal injection of this compound into mice significantly increased 3-HB levels in the serum and gastrocnemius of mice .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial for understanding its biochemical properties . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxybutyrate can be synthesized through the bioreduction of ethyl acetoacetate using recombinant Escherichia coli cells. This process involves the use of eco-friendly ionic liquids as cosolvents to enhance the solubility of ethyl acetoacetate and improve the membrane permeability of the cells . The reaction is typically carried out at 30°C with shaking at 200 rpm for 24 hours .

Industrial Production Methods: In industrial settings, this compound is produced through a two-step enzymatic resolution process. This method allows for the large-scale production of both (S)- and ®-enantiomers of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is incompatible with strong oxidizing agents and strong bases .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form ethyl acetoacetate using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form ethyl 3-hydroxybutanoate using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Major Products Formed:

    Oxidation: Ethyl acetoacetate

    Reduction: Ethyl 3-hydroxybutanoate

    Substitution: Various substituted butyrates depending on the nucleophile used

Comparison with Similar Compounds

Ethyl 3-hydroxybutyrate is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in different fields.

Properties

IUPAC Name

ethyl 3-hydroxybutanoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OMSUIQOIVADKIM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Record name ETHYL 3-HYDROXYBUTYRATE
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DSSTOX Substance ID

DTXSID6025305
Record name Ethyl 3-hydroxybutyrate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl (±)-3-hydroxybutyrate
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Flash Point

148 °F (NTP, 1992)
Record name ETHYL 3-HYDROXYBUTYRATE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
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Density

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017
Record name ETHYL 3-HYDROXYBUTYRATE
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CAS No.

5405-41-4, 56816-01-4, 35608-64-1
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-hydroxybutyrate
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Record name Ethyl 3-hydroxybutyrate
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Record name Ethyl (S)-3-hydroxybutyrate
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Record name Butanoic acid, 3-hydroxy-, ethyl ester
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Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
Type
reactant
Reaction Step One
Quantity
1 mL
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reactant
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1.5 mL
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Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
Quantity
1.95 g
Type
reactant
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Name
catalyst
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Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
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PHA
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4 mL
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PHA
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10.5 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is ethyl 3-hydroxybutyrate found naturally?

A1: Yes, this compound is a naturally occurring compound found in various fruits like tamarillo [], lulo [], and caja [], and even in dry cocoa beans []. It's also a common component of wine, contributing to its aroma [, , , ].

Q2: Does the chirality of this compound affect its aroma?

A2: Yes, research suggests that the different enantiomers of this compound can have distinct aromatic nuances. The S-form has a lower olfactory threshold and exhibits different aroma characteristics compared to the R-form [].

Q3: How does this compound contribute to the aroma of red wine?

A3: While found in low concentrations, this compound, along with other ethyl esters, contributes to the perception of "red-berry" aromas in red wines []. This effect might be due to complex interactions with other aroma compounds, even at sub-threshold levels [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H12O3, and its molecular weight is 132.16 g/mol [].

Q5: What are the common synthetic routes to obtain this compound?

A5: this compound can be synthesized by esterification of 3-hydroxybutyric acid with ethanol []. Other methods include the reduction of ethyl acetoacetate using chemical catalysts like sodium borohydride [] or chiral oxazaphospholidine-borane complexes [], or through microbial reduction using microorganisms like baker's yeast [, , ] or Geotrichum candidum [, , , ].

Q6: How can the enantiomers of this compound be separated and analyzed?

A6: Chiral gas chromatography, often using β-cyclodextrin as a stationary phase, is a common method to separate and quantify the enantiomers of this compound in complex mixtures like wine [].

Q7: Can you describe a method for the stereoselective synthesis of this compound?

A7: Yes, employing a ruthenium catalyst complexed with either (S)- or (R)-BINAP allows for the selective synthesis of either the (S) or (R) enantiomer of this compound through chemical reduction of ethyl acetoacetate [, ].

Q8: Can enzymes be used to produce enantiomerically pure this compound?

A8: Yes, lipases and esterases exhibit enantioselectivity towards this compound. For instance, Candida antarctica lipase B can be used to selectively acylate one enantiomer, enabling the separation of (R)- and (S)-ethyl 3-hydroxybutyrate []. This approach allows for the preparation of enantiomerically enriched compounds.

Q9: Are there salt-tolerant enzymes that can be used in the production of this compound?

A9: Yes, the microbial esterase WDEst17, derived from Dactylosporangium aurantiacum, demonstrates salt tolerance and effectively catalyzes the kinetic resolution of this compound to generate the (R)-enantiomer with high enantiomeric excess [].

Q10: What are the potential applications of optically pure this compound?

A10: Optically pure this compound, particularly the (R)-enantiomer, serves as a key chiral building block in the synthesis of various pharmaceutical compounds, including carbapenem antibiotics [, , , ].

Q11: Is this compound related to ketone body metabolism?

A11: Yes, this compound is structurally similar to the ketone body, 3-hydroxybutyrate. Research suggests that administering this compound can elevate 3-hydroxybutyrate levels in mice [].

Q12: How are the volatile compounds, including this compound, analyzed in fruits and other matrices?

A13: Techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are commonly employed to extract and analyze volatile compounds, including this compound, in various samples like fruits and rice [].

Q13: Can metallacycles be used to separate the enantiomers of this compound?

A14: Yes, a homochiral metallacycle synthesized from (S)-(1-isonicotinoylpyrrolidin-2-yl)methyl-isonicotinate and ZnCl2 exhibited excellent enantioseparation capabilities when used as a stationary phase in gas chromatography, successfully resolving racemic this compound with high resolution [].

Q14: Has this compound been investigated in the context of insect behavior?

A15: Yes, studies show that this compound is a volatile compound released by infested mango fruits, and it plays a role in attracting the parasitic wasp Diachasmimorpha longicaudata, a natural enemy of fruit flies. This highlights its potential use in pest control strategies [].

Q15: Are there alternative methods to produce compounds like this compound?

A16: Yes, exploring alternative catalysts for chemical synthesis, engineering enzymes with improved performance, or utilizing microbial fermentation are some approaches to explore for sustainable production [, , , ].

Q16: What is the historical context of this compound research?

A17: Early research primarily focused on its presence in food and beverages and its microbial production. Over time, the focus has shifted towards its potential as a chiral building block for pharmaceuticals and its biological activities [, , , , , ].

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